molecular formula C13H16N4O B8809624 2-amino-N-(3-imidazol-1-ylpropyl)benzamide CAS No. 90259-60-2

2-amino-N-(3-imidazol-1-ylpropyl)benzamide

Cat. No. B8809624
CAS RN: 90259-60-2
M. Wt: 244.29 g/mol
InChI Key: UYEGPRQCGATDAO-UHFFFAOYSA-N
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Patent
US04568687

Procedure details

A mixture of 2.5 ml. of 1H-imidazole-1-propanamine, 3.2 g. of isatoic anhydride, and 30 ml. of toluene was heated at 90°-100° C. for 45 minutes and cooled. The precipitate which separated was collected by filtration. The desired product melted at 107°-110° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1([CH2:6][CH2:7][CH2:8][NH2:9])[CH:5]=[CH:4][N:3]=[CH:2]1.[C:10]12[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=1)[NH:15]C(=O)O[C:11]2=[O:12]>C1(C)C=CC=CC=1>[NH2:15][C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][C:10]=1[C:11]([NH:9][CH2:8][CH2:7][CH2:6][N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)=[O:12]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1(C=NC=C1)CCCN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=2C(=O)OC(NC1=CC=CC2)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 2.5 ml
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The precipitate which separated
FILTRATION
Type
FILTRATION
Details
was collected by filtration

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)NCCCN2C=NC=C2)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.